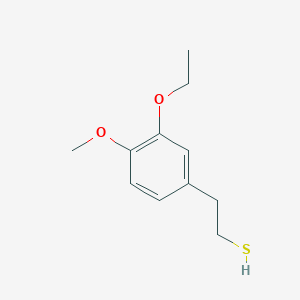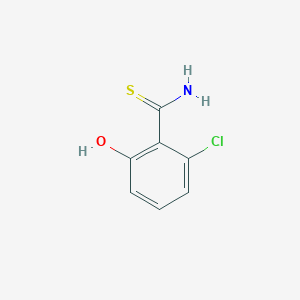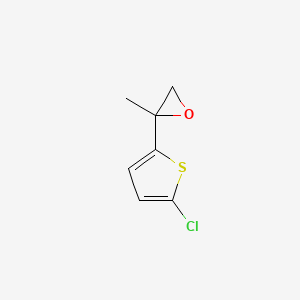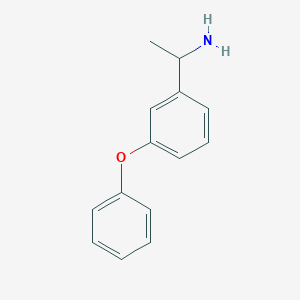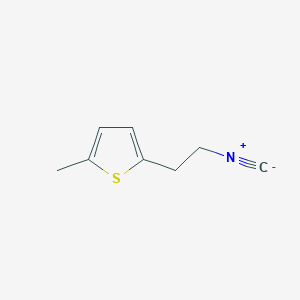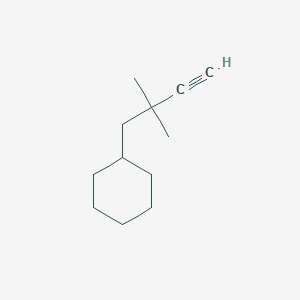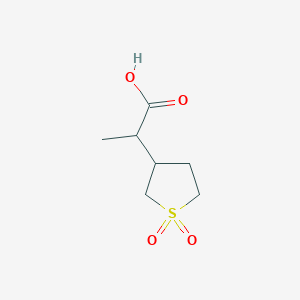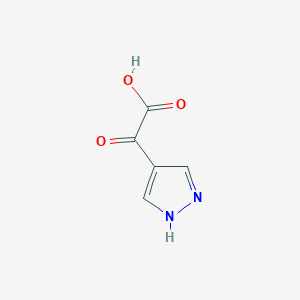
2-oxo-2-(1H-pyrazol-4-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-oxo-2-(1H-pyrazol-4-yl)acetic acid is a heterocyclic compound featuring a pyrazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of the pyrazole ring imparts unique chemical properties, making it a versatile building block for synthesizing more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2-(1H-pyrazol-4-yl)acetic acid typically involves the oxidation of 2-(pyrazol-4-yl)ethanol. One efficient approach is the recyclization reaction of 3-(dimethoxymethyl)-2-methoxytetrahydrofuran with hydrazines, followed by oxidation using potassium permanganate (KMnO4) . This method yields this compound with high efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing scalable purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-oxo-2-(1H-pyrazol-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) is commonly used for oxidation reactions.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2-(pyrazol-4-yl)ethanol yields this compound .
Wissenschaftliche Forschungsanwendungen
2-oxo-2-(1H-pyrazol-4-yl)acetic acid has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-oxo-2-(1H-pyrazol-4-yl)acetic acid involves interactions with various molecular targets. The pyrazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity. Specific pathways and targets depend on the compound’s derivatives and their intended applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-oxo-2-(1H-pyrazol-3-yl)acetic acid: Similar in structure but differs in the position of the pyrazole ring.
2-oxo-2-(1H-pyrazol-5-yl)acetic acid: Another isomer with different chemical properties.
Uniqueness
Its derivatives exhibit distinct biological and chemical properties, making it a valuable compound for various research fields .
Eigenschaften
Molekularformel |
C5H4N2O3 |
|---|---|
Molekulargewicht |
140.10 g/mol |
IUPAC-Name |
2-oxo-2-(1H-pyrazol-4-yl)acetic acid |
InChI |
InChI=1S/C5H4N2O3/c8-4(5(9)10)3-1-6-7-2-3/h1-2H,(H,6,7)(H,9,10) |
InChI-Schlüssel |
VLSKTPLUADFXIK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NN1)C(=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



